

Thermal Stability Profile: 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2'-Chloro-2-hydroxy-5-methylbenzophenone

CAS No.: 6280-52-0

Cat. No.: B1596592

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Executive Summary

2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0) is a specialized benzophenone derivative serving as a critical intermediate in the synthesis of UV absorbers and pharmaceutical agents.^{[1][2][3]} Its thermal stability profile is characterized by a distinct low-temperature phase transition (melting) followed by a broad window of thermal endurance before degradation.

This guide provides a rigorous technical analysis of its thermal behavior, grounded in the structural mechanics of intramolecular hydrogen bonding and halogenated aryl stability. It outlines validated protocols for thermal analysis (DSC/TGA) and details the mechanistic pathways of degradation.

Parameter	Value / Characteristic
CAS Number	6280-52-0
Molecular Formula	C ₁₄ H ₁₁ ClO ₂
Melting Point	75–78 °C (Phase Transition)
Predicted Boiling Point	>300 °C (at 760 mmHg)
Thermal Decomposition ()	Onset typically >240 °C (Purity Dependent)
Primary Stability Factor	Intramolecular H-bond (C=O HO-)

Chemical Identity & Structural Basis of Stability

The thermal resilience of this compound is not accidental; it is engineered through its electronic structure. The core stability arises from the ortho-hydroxy effect.

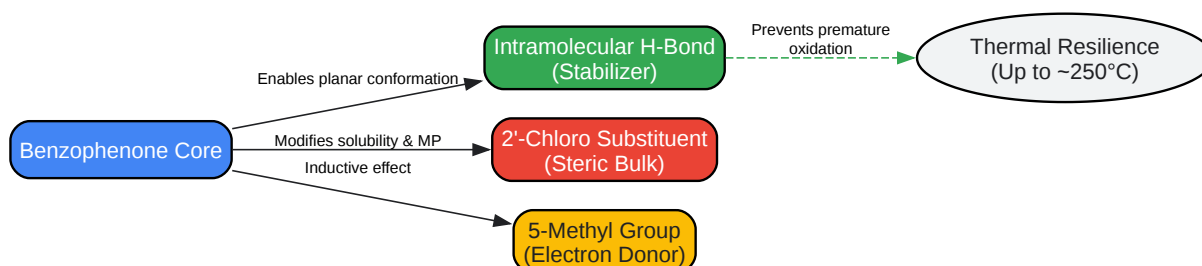
The Intramolecular Hydrogen Bond

Unlike standard benzophenones, the 2-hydroxy substitution creates a six-membered quasi-ring with the carbonyl oxygen. This intramolecular hydrogen bond (IMHB) locks the molecule into a planar conformation, significantly raising the energy barrier required for thermal cleavage or oxidation.

- **UV vs. Thermal:** While this H-bond is primarily known for facilitating Excited State Intramolecular Proton Transfer (ESIPT) for UV dissipation, it also acts as a "thermal anchor," preventing premature ring rotation and steric strain that could lead to lower-energy degradation pathways.
- **The Chlorine Effect:** The chlorine atom at the 2' position (on the B-ring) introduces steric bulk and electron-withdrawing character. While C-Cl bonds are generally weaker than C-H bonds, the aryl-Cl bond in this position is stabilized by the aromatic system, resisting homolytic fission until high temperatures (>400 °C).

Structural Visualization

The following diagram illustrates the stabilizing interaction and the steric influence of the chlorine substituent.



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Figure 1: Structural features governing the thermal stability of **2'-Chloro-2-hydroxy-5-methylbenzophenone**.

Thermal Analysis Methodology

To validate the stability of specific batches (crucial for pharmaceutical intermediates), researchers must distinguish between physical melting and chemical decomposition. The following protocols are field-proven for this specific class of compounds.

Differential Scanning Calorimetry (DSC)

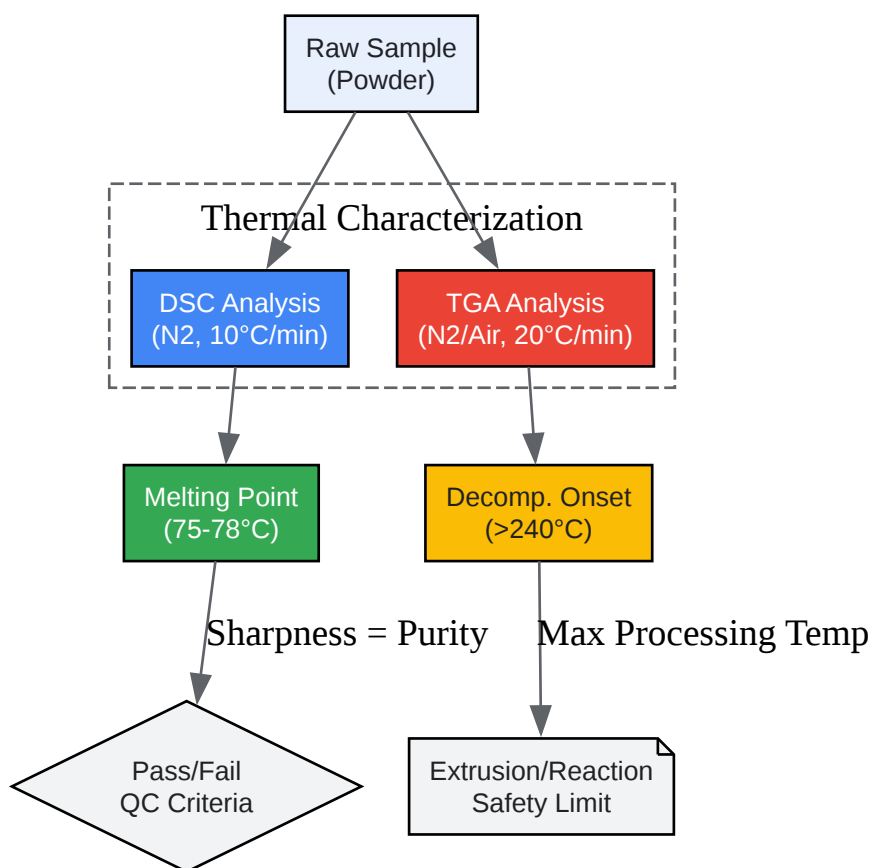
- Objective: Determine purity via melting point depression and heat of fusion.
- Protocol:
 - Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.
 - Atmosphere: Nitrogen () purge at 50 mL/min to prevent oxidation.

- Ramp Rate: 10 °C/min from 25 °C to 150 °C.
- Expectation: A sharp endothermic peak at 75–78 °C.
- Note: A broad peak indicates impurities (likely isomeric byproducts from Fries rearrangement).

Thermogravimetric Analysis (TGA)

- Objective: Define the upper limit of thermal stability (of decomposition).
- Protocol:
 - Sample Mass: 10–15 mg in an alumina or platinum crucible.
 - Atmosphere: Nitrogen (inert) vs. Air (oxidative).
 - Ramp Rate: 20 °C/min from 40 °C to 600 °C.
 - Expectation:
 - Stage 1 (<100 °C): <1% mass loss (volatiles/moisture).
 - Stage 2 (200–300 °C): Onset of volatilization/decomposition.
 - Stage 3 (>400 °C): Rapid mass loss due to C-Cl bond scission and charring.

Analytical Workflow



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Figure 2: Workflow for validating thermal properties and establishing processing limits.

Degradation Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

Thermal Cleavage Pathways

At temperatures exceeding 350 °C, or under prolonged exposure to lower high-heat (e.g., 200 °C for hours), the following mechanisms occur:

- Dechlorination (Radical Pathway): The C-Cl bond is the weakest link in the aryl framework. Homolytic fission releases a chlorine radical () and an aryl radical. This is often the initiation step for char formation.
 - Implication: If used in polymers, released

can abstract protons from the polymer backbone, accelerating degradation (yellowing).

- Bridge Scission: The carbonyl bridge () connecting the two phenyl rings is robust but will eventually cleave, typically yielding substituted phenols and benzoic acid derivatives.
- Dealkylation: The 5-methyl group is relatively stable but can undergo oxidation to an aldehyde or carboxylic acid if the TGA is run in air (oxidative degradation), typically preceding skeletal breakdown.

Storage and Handling Implications

Based on the thermal profile (Low MP, High

), the following handling protocols are recommended:

- Cold Storage Not Required: Store at controlled room temperature (20–25 °C).
- Avoid Compaction: Due to the low melting point (75 °C), stacking heavy pallets of this material can cause "blocking" or sintering of the powder in the bottom drums, even without reaching the melting point (pressure-induced fusion).
- Drying: If the material is wet (e.g., from recrystallization), vacuum drying must be conducted below 50 °C to avoid melting the cake, which traps solvent and creates a hard glass upon cooling.

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- To cite this document: BenchChem. [Thermal Stability Profile: 2'-Chloro-2-hydroxy-5-methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596592/docs#thermal-stability-profile-2-chloro-2-hydroxy-5-methylbenzophenone>]

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